

Unveiling the Magnetic Secrets of Americium Oxide at Cryogenic Temperatures: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Americium oxide*

Cat. No.: *B1262221*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americium, a synthetic actinide element, and its oxides present a fascinating area of study in condensed matter physics and materials science. The behavior of the 5f electrons in americium compounds at low temperatures gives rise to complex magnetic phenomena. This technical guide provides an in-depth exploration of the magnetic properties of americium dioxide (AmO_2) and americium sesquioxide (Am_2O_3) at cryogenic temperatures, summarizing key experimental findings and theoretical predictions. Understanding these properties is crucial for the safe handling and storage of nuclear materials and for the development of advanced applications.

Magnetic Properties of Americium Dioxide (AmO_2) at Low Temperatures

Americium dioxide (AmO_2) undergoes a magnetic phase transition at low temperatures, a subject of both experimental investigation and theoretical calculation.

Antiferromagnetic Ordering

Early studies of americium dioxide revealed its antiferromagnetic nature at low temperatures. Magnetic susceptibility measurements have identified a Néel temperature (T_n) of approximately

8.5 K. Below this temperature, AmO_2 transitions from a paramagnetic state to an ordered antiferromagnetic state. This transition is characterized by a cusp in the magnetic susceptibility versus temperature curve.

However, initial attempts to characterize the magnetic structure using Mössbauer spectroscopy and neutron diffraction did not definitively detect magnetic ordering below the transition temperature. This ambiguity pointed towards a complex magnetic ground state, which has been further elucidated by more recent experimental and theoretical work. Nuclear Magnetic Resonance (NMR) studies have since confirmed the phase transition at 8.5 K.

The high radioactivity of americium isotopes, particularly ^{241}Am , poses a significant challenge to experimental studies. Self-irradiation from alpha decay creates defects in the crystal lattice, which can obscure the intrinsic magnetic properties, especially at low temperatures. In some studies, this has led to the observation of a spin-glass-like state, which can mask the true magnetic ground state.

Theoretical Ground State: A Complex Arrangement

First-principles calculations, specifically using the GGA+U method, have been instrumental in predicting the magnetic ground state of AmO_2 . These theoretical studies suggest that the most stable magnetic configuration is a transverse 3k non-collinear antiferromagnetic order. In this arrangement, the magnetic moments of the americium ions are aligned in a complex, multi-axis pattern.

Quantitative Magnetic Data for AmO_2

The following table summarizes the key quantitative magnetic properties of AmO_2 at low temperatures based on available experimental and theoretical data.

Property	Value	Notes
Néel Temperature (T_n)	~ 8.5 K	The temperature at which the transition from a paramagnetic to an antiferromagnetic state occurs.
Magnetic Structure	Transverse 3k non-collinear antiferromagnetic	Predicted by GGA+U theoretical calculations.
Low-Temperature Magnetic Moment	Not definitively measured	Experimental determination is challenging due to the complex magnetic structure and self-irradiation effects.
Specific Heat Anomaly	A lambda-type anomaly is expected at T_n	Indicates a second-order phase transition. Low-temperature heat capacity measurements on mixed $(U,Am)O_2$ show a broad anomaly in this region.

Magnetic Properties of Americium Sesquioxide (Am_2O_3) at Low Temperatures

In contrast to americium dioxide, americium sesquioxide (Am_2O_3) does not appear to exhibit magnetic ordering at low temperatures.

A Non-Magnetic Ground State

Americium sesquioxide can exist in different crystalline forms, with the A-type hexagonal and C-type cubic structures being the most common at low temperatures. Recent advanced spectroscopic studies, particularly resonant inelastic X-ray scattering (RIXS) combined with crystal-field multiplet calculations, have provided strong evidence for a non-magnetic singlet (Γ_1) ground state for the Am^{3+} ion in Am_2O_3 . This singlet ground state implies that there is no net magnetic moment on the americium ions at low temperatures, thus precluding the formation of a magnetically ordered state.

Quantitative Magnetic Data for Am_2O_3

The magnetic behavior of Am_2O_3 at low temperatures is consistent with its predicted non-magnetic ground state.

Property	Value	Notes
Magnetic Ordering	None observed	Consistent with a non-magnetic singlet ground state.
Magnetic Susceptibility	Temperature-independent paramagnetism	At very low temperatures, a small temperature-independent magnetic susceptibility is expected.
Specific Heat	No magnetic transition anomaly	The low-temperature specific heat is dominated by lattice and electronic contributions.

Experimental Protocols

The study of the magnetic properties of **americium oxides** requires specialized experimental techniques and stringent safety protocols due to the high radioactivity of the material.

Sample Synthesis and Preparation

- Synthesis of AmO_2 : Americium dioxide is typically prepared by the calcination of americium salts, such as americium oxalate or hydroxide, in an oxygen-containing atmosphere.
- Synthesis of Am_2O_3 : Americium sesquioxide is generally produced by the reduction of AmO_2 in a hydrogen atmosphere at elevated temperatures (typically 600-800°C).
- Sample Encapsulation: Due to its high alpha activity, **americium oxide** samples for magnetic measurements must be doubly or triply encapsulated in a non-magnetic material, such as a specialized polymer or a non-magnetic metal container. This is crucial to prevent contamination of the measurement apparatus and to ensure the safety of the researchers.

Magnetic Susceptibility Measurements (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is the primary instrument for measuring the magnetic susceptibility of materials with high sensitivity.

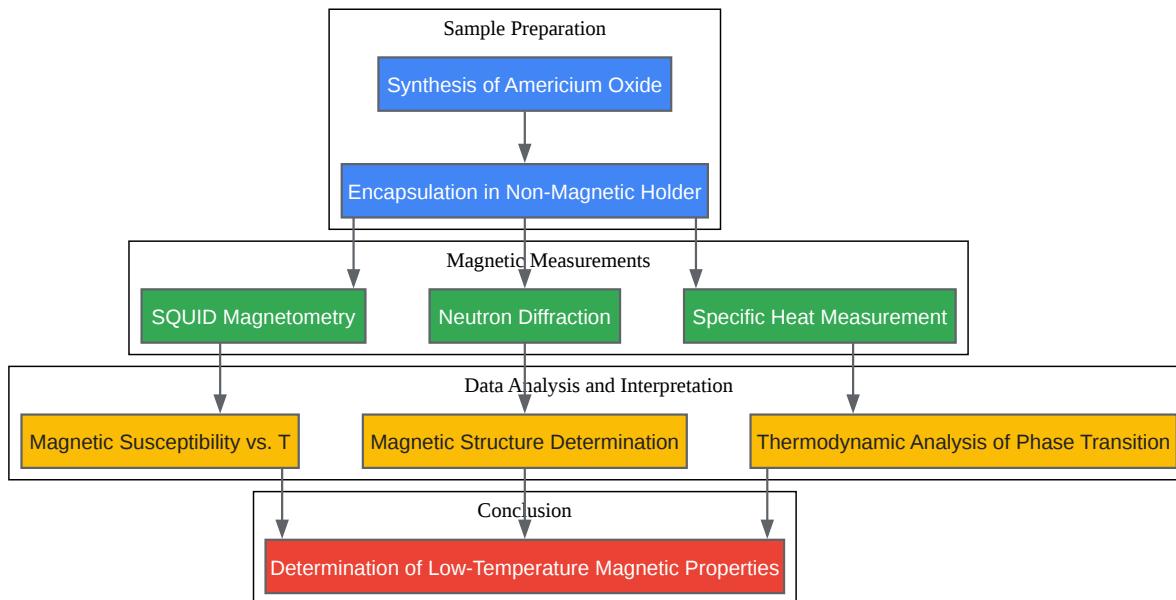
- **Instrument:** A commercial SQUID magnetometer (e.g., from Quantum Design) is typically used.
- **Temperature Range:** Measurements are performed at temperatures ranging from room temperature down to cryogenic temperatures (typically as low as 1.8 K).
- **Magnetic Field:** The magnetic susceptibility is measured as a function of temperature in a constant applied magnetic field.
- **Data Acquisition:** The magnetic moment of the encapsulated sample is measured as it is moved through a set of superconducting detection coils. The raw data is then corrected for the magnetic contribution of the sample holder and the encapsulating material.
- **Safety Precautions:** The encapsulated sample is handled in a glovebox to prevent the spread of radioactive contamination. The SQUID magnetometer should be located in a controlled radiological area.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials.

- **Neutron Source:** A high-flux neutron source, either from a nuclear reactor or a spallation source, is required.
- **Sample Environment:** The encapsulated sample is placed in a cryostat to cool it to low temperatures.
- **Data Collection:** A beam of neutrons is scattered from the sample, and the diffraction pattern is recorded as a function of the scattering angle.

- Data Analysis: The positions and intensities of the magnetic Bragg peaks in the diffraction pattern are used to determine the arrangement of the magnetic moments in the crystal lattice.
- Challenges: Neutron diffraction experiments on americium-containing samples are challenging due to the high neutron absorption cross-section of americium and the need for specialized sample containment.


Specific Heat Measurements

Specific heat measurements are used to detect the thermodynamic signature of a magnetic phase transition.

- Calorimeter: A relaxation calorimeter is typically used for small samples at low temperatures.
- Temperature Range: Measurements are performed in the temperature range where the magnetic transition is expected.
- Data Analysis: The specific heat is measured as a function of temperature. A lambda-shaped anomaly in the specific heat is indicative of a second-order phase transition, such as the transition to an antiferromagnetic state.

Visualizations

Experimental Workflow for Magnetic Characterization of Actinide Oxides

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the key stages in the experimental determination of the magnetic properties of actinide oxides.

Theoretical 3k Antiferromagnetic Structure of AmO_2

Caption: A conceptual diagram illustrating the multi-axis nature of the 3k antiferromagnetic ordering predicted for americium dioxide.

- To cite this document: BenchChem. [Unveiling the Magnetic Secrets of Americium Oxide at Cryogenic Temperatures: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b1262221#magnetic-properties-of-americium-oxide-at-low-temperatures\]](https://www.benchchem.com/product/b1262221#magnetic-properties-of-americium-oxide-at-low-temperatures)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com